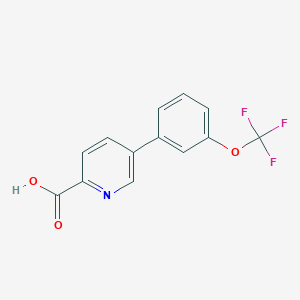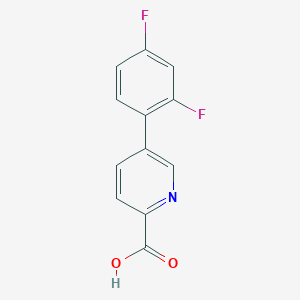
5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-4-methoxyphenyl)picolinic acid (5-FMPPA) is a synthetic compound of the picolinic acid family that has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of biological molecules, and as a scaffold for drug design.
Applications De Recherche Scientifique
5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% has been used as a reagent in organic synthesis. It has also been used as a fluorescent probe for the detection of biological molecules such as proteins and enzymes. In addition, 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% has been used as a scaffold for drug design, as it can be used to create novel compounds with desired properties.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that its fluorescence properties and its ability to bind to certain molecules are responsible for its various applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to have some effects on the activity of certain enzymes and proteins, as well as on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% for lab experiments is its versatility. It can be used in a variety of ways, such as a reagent in organic synthesis, a fluorescent probe for the detection of biological molecules, and a scaffold for drug design. However, the reactivity of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% can be unpredictable, and the reaction times can vary significantly.
Orientations Futures
The future directions for 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% research include further studying its biochemical and physiological effects, developing new synthetic methods for its production, and exploring its potential applications in drug design. Additionally, research into the use of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% as a fluorescent probe for the detection of biological molecules should be further explored. Finally, research into the use of 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% as a scaffold for drug design should be conducted to determine its potential for creating novel compounds with desired properties.
Méthodes De Synthèse
5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% can be synthesized from the reaction of 2-fluoro-4-methoxyphenylacetic acid (FMPA) and pyridine in the presence of a base such as sodium hydroxide. The reaction yields 5-(2-Fluoro-4-methoxyphenyl)picolinic acid, 95% as the major product and several other minor products. The reaction is typically conducted in aqueous solution at room temperature, and the reaction time is typically between 12 and 24 hours.
Propriétés
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-3-4-10(11(14)6-9)8-2-5-12(13(16)17)15-7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWHNRWCVQODCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














